![molecular formula C12H8N4O2 B15096213 1,2,4-Triazolo[4,3-a]pyrimidine-3-carboxylic acid, 7-phenyl- CAS No. 1211430-37-3](/img/structure/B15096213.png)
1,2,4-Triazolo[4,3-a]pyrimidine-3-carboxylic acid, 7-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triazolo[4,3-a]pyrimidine-3-carboxylic acid, 7-phenyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is known for its diverse biological activities and potential therapeutic applications. The structure of 1,2,4-Triazolo[4,3-a]pyrimidine-3-carboxylic acid, 7-phenyl- consists of a triazole ring fused to a pyrimidine ring, with a carboxylic acid group at the 3-position and a phenyl group at the 7-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo[4,3-a]pyrimidine-3-carboxylic acid, 7-phenyl- can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . Another method involves the use of a tropine-based dicationic molten salt as an active catalyst, which facilitates the reaction under solvent-free conditions or in ethanol as a green solvent .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of microwave irradiation and dicationic molten salts can be optimized for large-scale production, ensuring high yields and environmentally friendly processes. The catalyst can be easily recovered and reused, making the process cost-effective and sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4-Triazolo[4,3-a]pyrimidine-3-carboxylic acid, 7-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and solvents like ethanol or water to ensure high yields and minimal by-products .
Major Products
The major products formed from these reactions include various derivatives of 1,2,4-Triazolo[4,3-a]pyrimidine-3-carboxylic acid, 7-phenyl-, which can be further evaluated for their biological activities. These derivatives may exhibit enhanced pharmacological properties, making them valuable for drug development .
Wissenschaftliche Forschungsanwendungen
1,2,4-Triazolo[4,3-a]pyrimidine-3-carboxylic acid, 7-phenyl- has numerous scientific research applications across various fields:
Wirkmechanismus
The mechanism of action of 1,2,4-Triazolo[4,3-a]pyrimidine-3-carboxylic acid, 7-phenyl- involves its interaction with specific molecular targets. For instance, it acts as an inhibitor for enzymes like c-Met and VEGFR-2, which are involved in cancer cell proliferation and angiogenesis . The compound binds to the active sites of these enzymes, blocking their activity and thereby inhibiting the growth of cancer cells. Additionally, it may interact with other molecular pathways, contributing to its diverse biological activities .
Vergleich Mit ähnlichen Verbindungen
1,2,4-Triazolo[4,3-a]pyrimidine-3-carboxylic acid, 7-phenyl- can be compared with other similar compounds, such as:
1,2,4-Triazolo[1,5-a]pyridines: These compounds also contain a triazole ring fused to a pyridine ring and exhibit similar biological activities.
1,2,4-Triazolo[4,3-a]pyrazines: These derivatives are known for their inhibitory activities against specific kinases and their potential as anticancer agents.
Pyrazolo[3,4-d]pyrimidines: These compounds are used as CDK2 inhibitors and have applications in cancer treatment.
The uniqueness of 1,2,4-Triazolo[4,3-a]pyrimidine-3-carboxylic acid, 7-phenyl- lies in its specific structure, which allows for diverse modifications and the potential to target multiple biological pathways, making it a valuable compound for drug development and other scientific research applications.
Eigenschaften
CAS-Nummer |
1211430-37-3 |
|---|---|
Molekularformel |
C12H8N4O2 |
Molekulargewicht |
240.22 g/mol |
IUPAC-Name |
7-phenyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C12H8N4O2/c17-11(18)10-14-15-12-13-9(6-7-16(10)12)8-4-2-1-3-5-8/h1-7H,(H,17,18) |
InChI-Schlüssel |
LFAUJDBEMDUZAG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=NN=C(N3C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


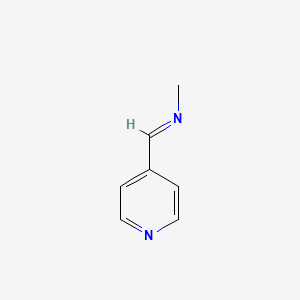
![2-[(naphthalen-1-ylmethyl)sulfanyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B15096141.png)
![4-chloro-2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B15096143.png)
![(4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-methylphenyl)-1-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione](/img/structure/B15096152.png)
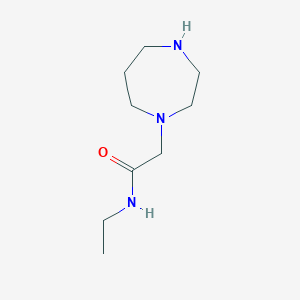
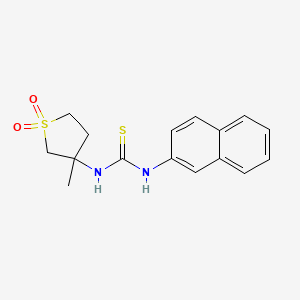

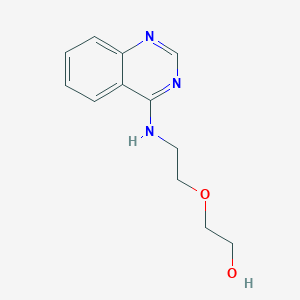
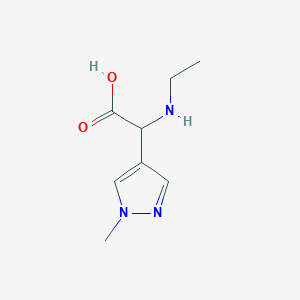
![4-{[(2E,5Z)-5-benzylidene-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B15096172.png)
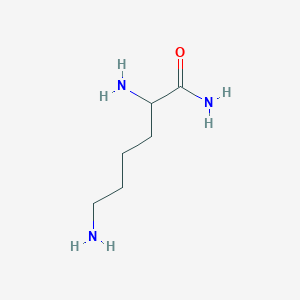

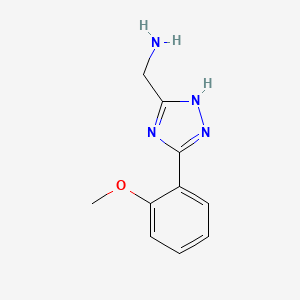
![N-[6-amino-1-[2-[[1-[[1-[[1-[[1-[[1-[[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(2,4-dinitroanilino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]-1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B15096208.png)
